molecular formula C11H12N4OS2 B13362001 6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13362001
M. Wt: 280.4 g/mol
InChI Key: UTXQYOYURALHNY-UHFFFAOYSA-N
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Description

6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with carbon disulfide and an alkylating agent to form the triazole-thiadiazole core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the furyl or triazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: Substitution reactions can occur at various positions on the rings, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, and anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them interesting for drug development.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals. Their unique properties can be leveraged for various applications.

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Furyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

What sets 6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific substitution pattern, which can influence its reactivity and biological activity. The propylsulfanyl group may impart unique properties compared to its methyl or ethyl analogs.

Properties

Molecular Formula

C11H12N4OS2

Molecular Weight

280.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H12N4OS2/c1-2-6-17-7-9-12-13-11-15(9)14-10(18-11)8-4-3-5-16-8/h3-5H,2,6-7H2,1H3

InChI Key

UTXQYOYURALHNY-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)C3=CC=CO3

Origin of Product

United States

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